methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride
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Overview
Description
Preparation Methods
The synthesis of methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride involves several steps. One common method includes the alkylation of 4-(2-aminopropyl)phenol with methyl chloroacetate under basic conditions, followed by the formation of the hydrochloride salt . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
Methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Scientific Research Applications
Methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling cascades . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride can be compared with similar compounds such as:
Methyl2-[4-(methylamino)phenoxy]acetate hydrochloride: This compound has a similar structure but with a methylamino group instead of an aminopropyl group.
Methyl2-(4-aminophenyl)acetate hydrochloride: This compound has an aminophenyl group instead of an aminopropyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-9(13)7-10-3-5-11(6-4-10)16-8-12(14)15-2;/h3-6,9H,7-8,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIYXNXRGUELMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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